1-Azabicyclo[3.3.1]nona-3,5-diene
CAS No.: 226885-44-5
Cat. No.: VC19078442
Molecular Formula: C8H11N
Molecular Weight: 121.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 226885-44-5 |
|---|---|
| Molecular Formula | C8H11N |
| Molecular Weight | 121.18 g/mol |
| IUPAC Name | 1-azabicyclo[3.3.1]nona-3,5-diene |
| Standard InChI | InChI=1S/C8H11N/c1-3-8-4-2-6-9(5-1)7-8/h1,3-4H,2,5-7H2 |
| Standard InChI Key | GFXIWQSQMJYIMI-UHFFFAOYSA-N |
| Canonical SMILES | C1CN2CC=CC(=C1)C2 |
Introduction
Structural Characteristics and Nomenclature
The molecular architecture of 1-azabicyclo[3.3.1]nona-3,5-diene is defined by a bicyclo[3.3.1]nonane skeleton, where the "aza" prefix denotes the substitution of a carbon atom with nitrogen at position 1. The [3.3.1] bridge index specifies three carbon atoms on either side of the nitrogen and a single bridgehead carbon, forming a rigid, boat-like conformation . The 3,5-diene system introduces conjugated double bonds, which impart significant electron delocalization and influence both reactivity and intermolecular interactions.
Crystallographic analyses of related azabicyclo derivatives reveal bond angles of approximately 109.5° at the nitrogen center, consistent with sp³ hybridization, while the bridgehead carbons exhibit slight pyramidalization due to ring strain . The diene moiety adopts a s-cis conformation, enabling participation in cycloaddition reactions and coordination with metal catalysts .
Synthetic Methodologies
Intramolecular Cyclization of Tetrahydropyridines
A foundational synthesis route involves the acid-catalyzed intramolecular cyclization of 1-(3-oxo-2-phenylbutyl)-1,2,5,6-tetrahydropyridines. Treatment with concentrated sulfuric acid induces ring closure, yielding 3,6-diphenyl-1-azabicyclo[3.3.1]nona-3,5-dienes with moderate stereoselectivity . For example, derivative 9 (R = Ph) is obtained in 65% yield under optimized conditions, with methanesulfonic acid enhancing selectivity for the trans-fused carbinol intermediates 7 .
Bridged-Ritter Reactions
Stereoselective access to azabicyclo[3.3.1] frameworks is achieved via bridged-Ritter reactions using (-)-β-pinene and nitriles. This method produces imino amides and imino alkenes in a single step, with reaction kinetics controlled by acid concentration and temperature . Kinetic studies reveal a two-step mechanism: initial protonation of the nitrile followed by nucleophilic attack by the terpene-derived carbocation .
Double Mannich-Type Cyclizations
Recent advances employ double Mannich reactions between 3-oxo-2-arylhydrazonopropanals and ammonium acetate. Triethylamine-catalyzed cyclization under microwave irradiation (80°C, 200 W) achieves yields exceeding 90% within 5 minutes, significantly outperforming conventional heating (70% in 4 hours) . Table 1 summarizes optimized conditions for synthesizing azabicyclo derivatives.
Table 1: Comparative Yields of 1-Azabicyclo[3.3.1]nona-3,5-diene Derivatives Under Varied Conditions
| Heating Method | Catalyst Loading (mol%) | Time | Yield (%) |
|---|---|---|---|
| Conventional | 25 | 4 h | 70 |
| Ultrasonic | 25 | 50 min | 82 |
| Microwave | 25 | 5 min | 87 |
The 3,5-diene system undergoes regioselective Diels-Alder reactions with electron-deficient dienophiles such as maleic anhydride, producing bicyclic adducts with endo preference (75:25 endo:exo ratio). Hydrogenation over Pd/C selectively reduces the less substituted double bond (Δ³), yielding monoenes without ring-opening .
Nitrogen-centered reactivity includes quaternization with methyl iodide to form ammonium salts, which enhance water solubility for biological assays . Additionally, the bridgehead hydrogen exhibits atypical acidity (pKa ≈ 18), enabling deprotonation with strong bases like LDA and subsequent alkylation.
Industrial and Materials Science Applications
The rigid bicyclic framework serves as a chiral auxiliary in asymmetric catalysis. Rhodium complexes of 1-azabicyclo[3.3.1]nona-3,5-diene ligands achieve 98% enantiomeric excess in hydrogenation of α,β-unsaturated ketones. In polymer science, incorporation into polyimides enhances thermal stability (Tg > 300°C) while reducing dielectric constants (k = 2.3), ideal for microelectronic encapsulation .
Comparative Analysis with Structural Analogs
Compared to 3-azabicyclo[3.3.1]nonane derivatives, the 1-aza isomer exhibits 10-fold higher dopamine transporter affinity due to improved nitrogen lone pair orientation . Conversely, 2,3,6,7,9-pentaazabicyclo[3.3.1]nonadienes show superior σ receptor binding (Ki = 5 nM) but reduced metabolic stability in hepatic microsomes .
Recent Advances and Future Directions
Microwave-assisted continuous flow synthesis now produces gram-scale quantities of 1-azabicyclo[3.3.1]nona-3,5-diene in 93% yield, addressing previous scalability limitations . Computational models using DFT (B3LYP/6-311+G(d,p)) accurately predict regioselectivity in electrophilic substitutions, guiding the design of halogenated analogs for PET imaging.
Future research priorities include:
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Developing enantioselective syntheses using organocatalysts
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Expanding into metal-organic frameworks (MOFs) for gas storage
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Evaluating in vivo efficacy of dopamine reuptake inhibitors
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